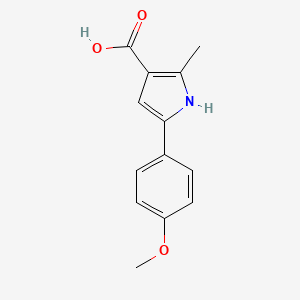
5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound like “5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid” would be determined by the arrangement of its functional groups. The compound would have a pyrrole ring, a methoxyphenyl group, a methyl group, and a carboxylic acid group .Scientific Research Applications
Synthesis and Reactivity
- Research into the synthesis and reactivity of pyrrole derivatives highlights the versatility of these compounds in organic synthesis. For instance, the rearrangement of certain furan and indole derivatives under specific conditions results in pyrrole-4-carboxylic acids, showcasing the chemical flexibility and potential of pyrrole compounds in synthesizing new molecules with high yields. This adaptability underscores the significance of pyrrole derivatives in medicinal chemistry and drug development processes (Станкявичyс et al., 2013).
Antimicrobial and Antifungal Activity
- The synthesis of novel pyrrole derivatives and their evaluation as antimicrobial agents indicates the potential of these compounds in the development of new therapeutic agents. Pyrrole chalcone derivatives, in particular, have shown significant antimicrobial and antifungal activities, suggesting that these compounds can serve as a basis for designing new drugs to combat resistant strains of bacteria and fungi (Hublikar et al., 2019).
Corrosion Inhibition
- Pyrrole derivatives also find applications in materials science, particularly in corrosion inhibition. Studies have shown that certain pyrrole-based compounds are effective corrosion inhibitors for mild steel in acidic environments. These findings are crucial for the development of safer and more efficient corrosion inhibitors, which can extend the lifespan of metal structures and components in industrial applications (Verma et al., 2015).
Synthesis of Heterocyclic Compounds
- The ability to synthesize a wide range of heterocyclic compounds from pyrrole derivatives underlines their importance in the discovery of new drugs and materials. For example, the transformation of isoxazoles to pyrroles under specific catalysis opens new pathways for creating pyrrole-containing compounds with potential applications in pharmaceuticals and organic materials (Galenko et al., 2015).
properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-11(13(15)16)7-12(14-8)9-3-5-10(17-2)6-4-9/h3-7,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGYCFKTAQSUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

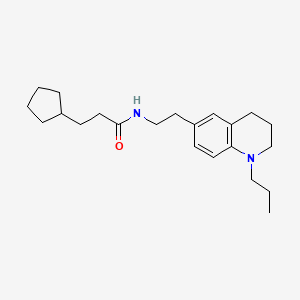
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-propan-2-ylurea](/img/structure/B2740989.png)
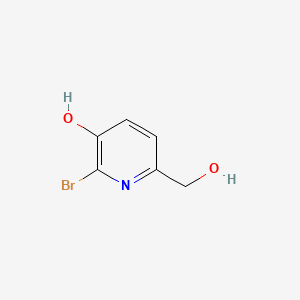
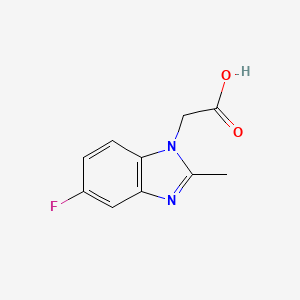
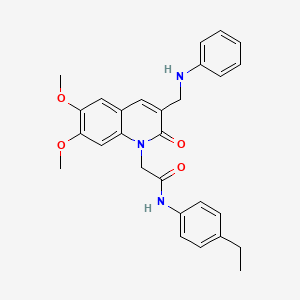
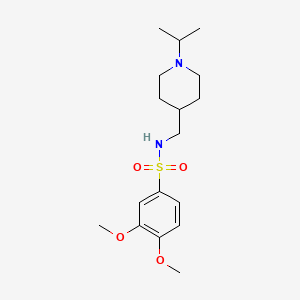
![2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone](/img/structure/B2741000.png)
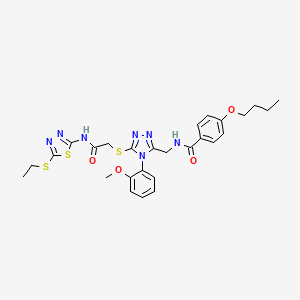
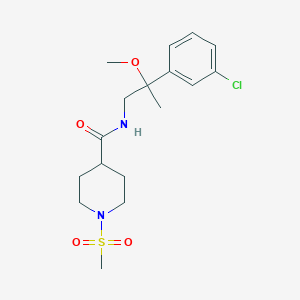
![7-chloro-N-(2-methoxyethyl)-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2741003.png)
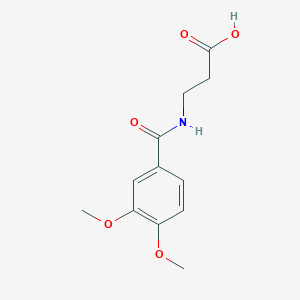
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2741007.png)

